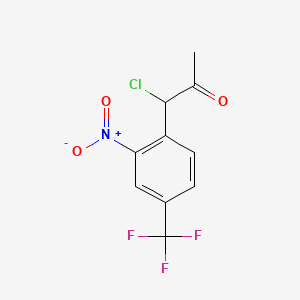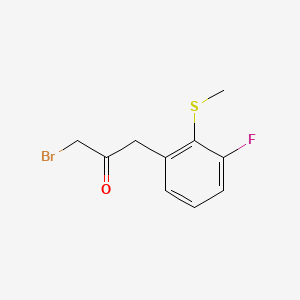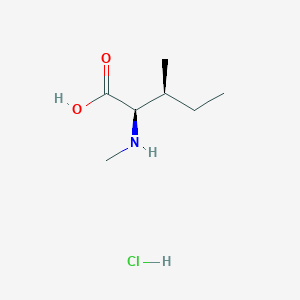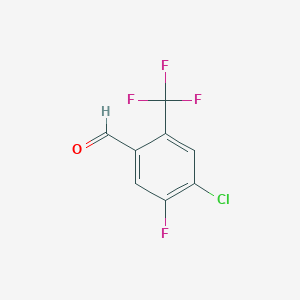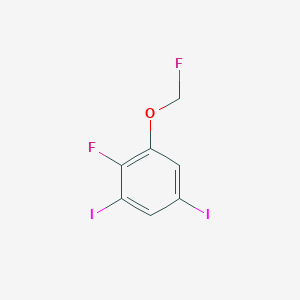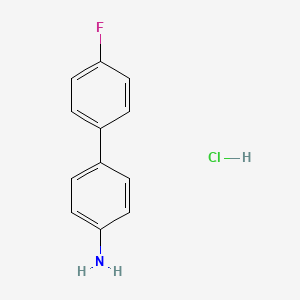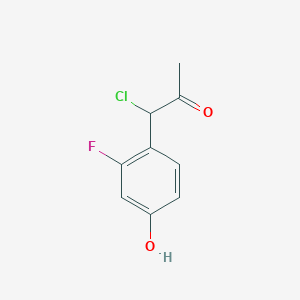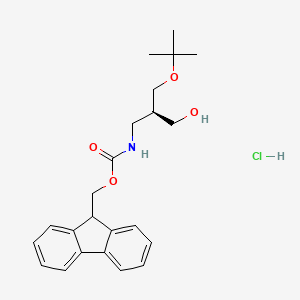
Fmoc-(r)-3-amino-2-(tert-butoxymethyl)propan-1-ol hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-®-3-amino-2-(tert-butoxymethyl)propan-1-ol hcl is a compound that combines the fluorenylmethyloxycarbonyl (Fmoc) protecting group with a chiral amino alcohol. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-®-3-amino-2-(tert-butoxymethyl)propan-1-ol hcl typically involves the protection of the amino group with the Fmoc group, followed by the introduction of the tert-butoxymethyl group. The reaction conditions often include the use of base catalysts and solvents such as dichloromethane or dimethylformamide. The final product is obtained by purification through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile .
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-®-3-amino-2-(tert-butoxymethyl)propan-1-ol hcl undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Major products formed from these reactions include various protected amino acids, alcohols, and amines, which are valuable intermediates in organic synthesis.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Fmoc-®-3-amino-2-(tert-butoxymethyl)propan-1-ol hcl is used as a building block in the synthesis of peptides and other complex molecules. Its stability and reactivity make it an ideal candidate for use in solid-phase peptide synthesis.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein folding. Its chiral nature allows for the investigation of stereospecific processes in biological systems.
Medicine
In medicine, Fmoc-®-3-amino-2-(tert-butoxymethyl)propan-1-ol hcl is used in the development of new pharmaceuticals. Its ability to protect amino groups during synthesis makes it valuable in the production of peptide-based drugs.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility allows for its incorporation into various chemical processes, enhancing the efficiency and yield of industrial production.
Mecanismo De Acción
The mechanism of action of Fmoc-®-3-amino-2-(tert-butoxymethyl)propan-1-ol hcl involves the protection of amino groups through the Fmoc group. This protection prevents unwanted side reactions during synthesis, allowing for the selective modification of other functional groups. The tert-butoxymethyl group provides steric hindrance, enhancing the stability of the compound and preventing degradation.
Comparación Con Compuestos Similares
Similar Compounds
- Fmoc-®-3-amino-2-(tert-butoxycarbonyl)propan-1-ol
- Fmoc-®-3-amino-2-(tert-butyl)propan-1-ol
- Fmoc-®-3-amino-2-(tert-butoxy)propan-1-ol
Uniqueness
Fmoc-®-3-amino-2-(tert-butoxymethyl)propan-1-ol hcl is unique due to its combination of the Fmoc protecting group and the tert-butoxymethyl group. This combination provides enhanced stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C23H30ClNO4 |
|---|---|
Peso molecular |
419.9 g/mol |
Nombre IUPAC |
9H-fluoren-9-ylmethyl N-[(2R)-2-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxy]propyl]carbamate;hydrochloride |
InChI |
InChI=1S/C23H29NO4.ClH/c1-23(2,3)28-14-16(13-25)12-24-22(26)27-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21;/h4-11,16,21,25H,12-15H2,1-3H3,(H,24,26);1H/t16-;/m1./s1 |
Clave InChI |
VRMNGEKLHOWAPA-PKLMIRHRSA-N |
SMILES isomérico |
CC(C)(C)OC[C@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CO.Cl |
SMILES canónico |
CC(C)(C)OCC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


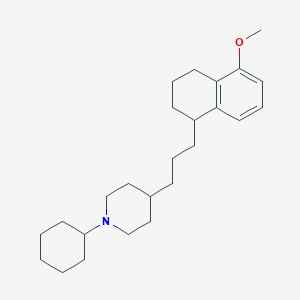
![5-tert-butyl3-ethyl1-(1-benzylpyrrolidin-3-yl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate](/img/structure/B14041006.png)
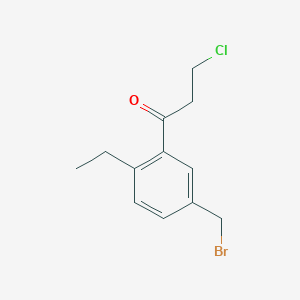
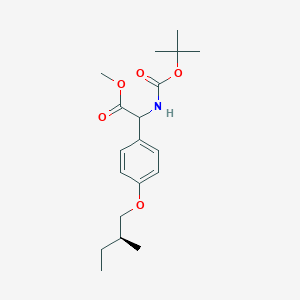
![8-Methoxy-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylic acid](/img/structure/B14041026.png)
